molecular formula C14H24N2O3 B7562664 Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B7562664
M. Wt: 268.35 g/mol
InChI Key: CSSCTEBSKFEIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinone moiety.

    Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-8-4-6-11(10-15)16-9-5-7-12(16)17/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSCTEBSKFEIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.